

Chemical structure and properties of Ligustrosidic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ligustrosidic acid*

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Ligustrosidic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrosidic acid, a secoiridoid glycoside primarily isolated from the fruits of *Ligustrum lucidum* and *Ligustrum japonicum*, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Ligustrosidic acid**. It includes a comprehensive summary of its spectroscopic data, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Ligustrosidic acid is a complex molecule belonging to the secoiridoid class of natural products, characterized by a fractured monoterpenoid skeleton. Its structure features a glycosidic linkage to a glucose molecule and a phenylethyl alcohol moiety.

Chemical Structure:

- Molecular Formula: C₂₅H₃₀O₁₄[\[1\]](#)
- Molecular Weight: 554.50 g/mol [\[1\]](#)
- CAS Number: 96382-89-7[\[1\]](#)[\[2\]](#)
- Appearance: Off-white to light yellow solid[\[1\]](#)
- SMILES: COC(=O)C1=CO[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)C(C/C1=C/C(=O)O)CC(=O)OCCC1=CC=C(O)C=C1

Physicochemical Data

A summary of the key physicochemical properties of **Ligustrosidic acid** is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

Property	Value	Reference/Notes
Molecular Formula	C ₂₅ H ₃₀ O ₁₄	[1]
Molecular Weight	554.50 g/mol	[1]
CAS Number	96382-89-7	[1] [2]
Appearance	Off-white to light yellow solid	[1]
Melting Point	Not available	Data not found in the searched literature.
pKa	3.77 ± 0.41 (Predicted)	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL). In vivo formulations often use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	[1] [4]
Storage Conditions	4°C for solid, sealed from moisture and light. In solvent, -80°C for up to 6 months or -20°C for up to 1 month.	[1]

Spectroscopic Data

The structural elucidation of **Ligustricosidic acid** has been accomplished through various spectroscopic techniques. A summary of the available spectroscopic data is provided below.

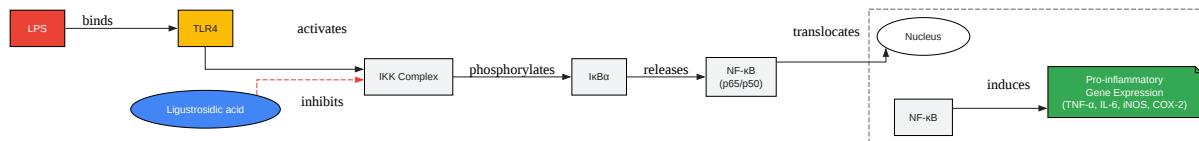
Spectroscopic Technique	Key Peaks and Observations	Reference/Notes
¹ H-NMR	Specific chemical shift data is not readily available in the searched literature.	
¹³ C-NMR	Specific chemical shift data is not readily available in the searched literature.	
IR (Infrared) Spectroscopy	Specific absorption bands (cm ⁻¹) are not detailed in the searched literature. General absorbances for hydroxyl, carbonyl, and glycosidic linkages are expected.	
UV-Vis (Ultraviolet-Visible) Spectroscopy	The λ_{max} for phenolic compounds typically falls within the 200-290 nm range.	[5]

Biological Activities and Signaling Pathways

Ligustrosidic acid has demonstrated a range of biological activities, with anti-inflammatory, antioxidant, and anticancer properties being the most prominent.

Anti-inflammatory Activity

Ligustrosidic acid is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).



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Figure 1: Proposed anti-inflammatory mechanism of **Ligustrosidic acid** via NF-κB pathway inhibition.

Antioxidant Activity

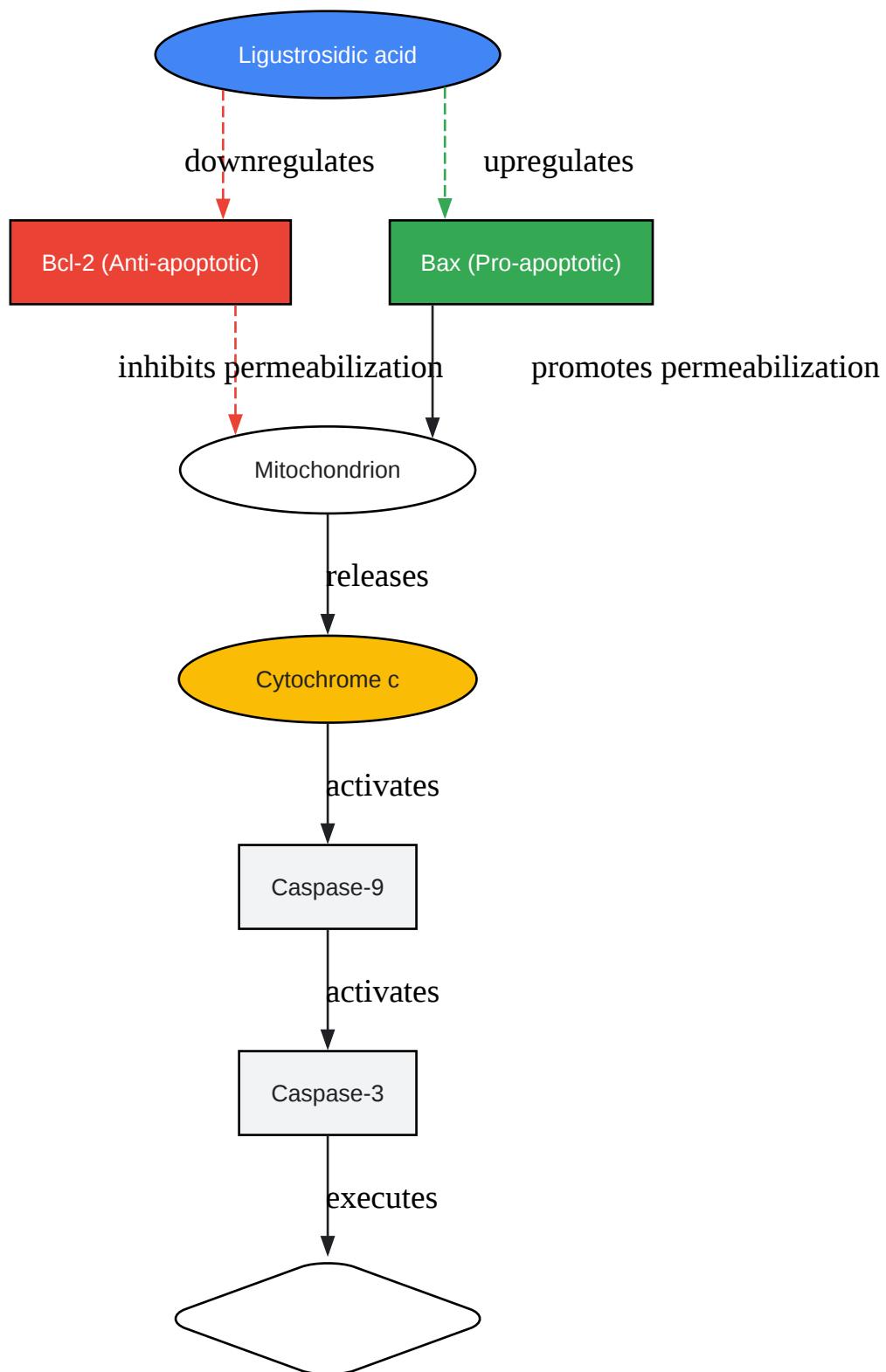
The antioxidant properties of **Ligustrosidic acid** are attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Assay	IC ₅₀ Value	Reference/Notes
DPPH Radical Scavenging	Data not available for Ligustrosidic acid specifically. Related compounds show significant activity.	
ABTS Radical Scavenging	Data not available for Ligustrosidic acid specifically. Related compounds show significant activity.	

Anticancer Activity

Emerging evidence suggests that **Ligustrosidic acid** may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves

the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.



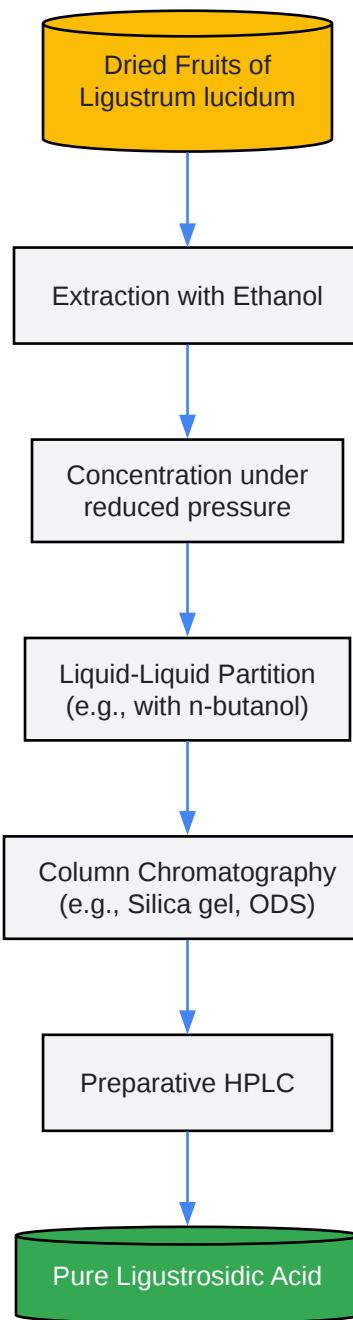
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Figure 2: Proposed apoptotic pathway induced by **Ligustrosidic acid** in cancer cells.

Experimental Protocols

Isolation of Ligustrosidic Acid from *Ligustrum lucidum* Fruits

The following is a general protocol for the bioassay-guided isolation of secoiridoid glycosides from the fruits of *Ligustrum lucidum*.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Figure 3: General workflow for the isolation of **Ligustrosidic acid**.

Detailed Steps:

- Extraction: The dried and powdered fruits of *Ligustrum lucidum* are extracted with ethanol (e.g., 95%) at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction.

- Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing **Ligustrosidic acid** (typically the n-butanol fraction) is collected.
- Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel or octadecylsilane (ODS) C18, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Ligustrosidic acid** are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **Ligustrosidic acid** in a suitable solvent.
- In a 96-well plate, add the **Ligustrosidic acid** solutions to the DPPH solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Scavenging Assay:

- Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

- Prepare various concentrations of **Ligustrosidic acid**.
- Add the **Ligustrosidic acid** solutions to the ABTS•+ solution.
- After a specific incubation time, measure the absorbance at the same wavelength.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Synthesis

While **Ligustrosidic acid** is primarily obtained through isolation from natural sources, the chemical synthesis of related secoiridoids has been reported. A one-step synthesis of oleocanthal from ligstroside has been developed, suggesting the potential for synthetic routes to **Ligustrosidic acid**.^[9] However, a complete, detailed synthetic pathway for **Ligustrosidic acid** is not readily available in the reviewed literature.

Conclusion

Ligustrosidic acid is a promising natural compound with a range of beneficial biological activities. Its anti-inflammatory, antioxidant, and potential anticancer properties make it a subject of considerable interest for further research and development. This technical guide provides a foundational understanding of its chemical and biological characteristics, which can aid researchers in designing future studies to fully elucidate its therapeutic potential. Further investigation is warranted to establish detailed spectroscopic data, a precise melting point, and comprehensive *in vivo* efficacy and safety profiles.

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- To cite this document: BenchChem. [Chemical structure and properties of Ligustrosidic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030824#chemical-structure-and-properties-of-ligustrosidic-acid\]](https://www.benchchem.com/product/b3030824#chemical-structure-and-properties-of-ligustrosidic-acid)

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